molecular formula C27H44O3 B14060689 1a,24(R)-Dihydroxycholecalciferol

1a,24(R)-Dihydroxycholecalciferol

Cat. No.: B14060689
M. Wt: 416.6 g/mol
InChI Key: BJYLYJCXYAMOFT-CRKWGWAWSA-N
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Description

Tacalcitol is a synthetic analogue of vitamin D3, specifically known as 1,24-dihydroxyvitamin D3. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Tacalcitol works by slowing down the overproduction of skin cells, thereby reducing the formation of plaques .

Preparation Methods

The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol. One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde. This reaction helps in accessing decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol .

Chemical Reactions Analysis

Tacalcitol undergoes various chemical reactions, including:

    Oxidation: Tacalcitol can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the tacalcitol molecule, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Tacalcitol has a wide range of scientific research applications:

Mechanism of Action

Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. By binding to these receptors, tacalcitol reduces excessive cell turnover, thereby normalizing the growth and development of skin cells. This action helps in reducing the scaling and inflammation characteristic of psoriasis .

Comparison with Similar Compounds

Tacalcitol is one of several vitamin D analogues used in the treatment of psoriasis. Other similar compounds include:

    Calcipotriol: Another vitamin D analogue used for psoriasis, known for its efficacy but also associated with skin irritation.

    Calcitriol: The hormonally active form of vitamin D3, used in various treatments but with a higher risk of causing hypercalcemia.

    Maxacalcitol: A vitamin D analogue with similar applications but different pharmacokinetic properties.

    Paricalcitol: Used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.

    Eldecalcitol: Another vitamin D analogue used in the treatment of osteoporosis and psoriasis

Tacalcitol is unique in its reduced effect on calcium metabolism compared to other vitamin D analogues, making it a safer option for long-term use in dermatological treatments .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/t18?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-CRKWGWAWSA-N

Isomeric SMILES

CC(C)C(CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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